3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is related to the chemical composition of purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring . This compound is considered as a bioisostere of natural purine .
Synthesis Analysis
The synthesis of compounds like “this compound” has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A Michael addition-type reaction was proposed for the detection of the formed products .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : One study explored the synthesis of a variety of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, including a derivative related to 3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one, and tested them for biological activities against viruses, tumor cells, and the parasite Leishmania tropica. Among these derivatives, some exhibited significant antiviral and antitumor activities, highlighting their potential as therapeutic agents (Cottam et al., 1984).
Inhibition of Bcr-Abl T315I Mutant : Another study focused on the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active against the Bcr-Abl T315I mutant, a common mutation in chronic myeloid leukemia resistant to standard treatment. The research identified compounds with submicromolar potency, highlighting the therapeutic potential of these derivatives in targeting resistant leukemia (Radi et al., 2013).
Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, revealing structure-activity relationships important for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Chemical Synthesis and Methodology
- Facile Preparation Techniques : Research has also focused on developing novel synthetic routes for creating derivatives of pyrazolo[3,4-d]pyrimidin-4-one, offering improvements in the efficiency and versatility of synthesizing compounds with potential biological activities. For example, one study detailed a phenoxide leaving group SNAr strategy for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, demonstrating an advanced synthetic methodology that allows for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold (Catalano et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one are protein kinases . These enzymes play active roles in signal transduction pathways in human cells . Dysfunction of protein kinases can cause many diseases, including cancer .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . It is considered an irreversible kinase inhibitor (IKI), which gains more attention due to non-equilibrium binding kinetics . In many cases, IKIs show improved biochemical efficacy compared to reversible inhibitors .
Biochemical Pathways
The compound affects the phosphorylation process in cellular signal transduction . This process regulates many important cellular activities such as cell division, survival, and apoptosis . By inhibiting protein kinases, the compound disrupts these pathways, potentially leading to the death of cancer cells .
Result of Action
The compound has shown good in vitro anti-proliferative activities against leukemia cell lines . Some derivatives of this compound were found to be 8–10 times more potent than the BTK inhibitor ibrutinib . The IC50 values of promising compounds were observed in the range of 0.84–2.9 μM against L1210, K562, and HL-60 cell lines .
Properties
IUPAC Name |
3-bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c8-5-4-6(9-3-10-7(4)14)12(11-5)1-2-13/h3,13H,1-2H2,(H,9,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFISKWOGQMZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)C(=NN2CCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.